![molecular formula C16H13F2N5O2 B2529612 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide CAS No. 1005306-33-1](/img/structure/B2529612.png)
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, also known as DMTF, is a novel compound that has shown potential in various scientific research applications.
作用機序
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can induce DNA damage and trigger cell death in cancer cells. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration in animal models. Additionally, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
実験室実験の利点と制限
One of the main advantages of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is its specificity for PARP inhibition, which makes it a promising therapeutic agent for cancer treatment. However, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has also been shown to have off-target effects, which may limit its use in certain experimental settings. Additionally, the synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is complex and requires specialized equipment, which may be a limitation for some researchers.
将来の方向性
There are several future directions for research on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide. One area of interest is the development of more efficient synthesis methods for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide, which may increase its accessibility for research and clinical applications. Additionally, further studies are needed to investigate the potential of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the off-target effects of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide need to be better understood to optimize its use in experimental settings. Finally, the development of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics and drug delivery systems may be an exciting avenue for future research.
In conclusion, N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide is a novel compound that has shown potential in various scientific research applications. Its ability to inhibit PARP and modulate signaling pathways makes it a promising therapeutic agent for cancer treatment, inflammation, and neurodegenerative disorders. Further research is needed to optimize its use in experimental settings and develop N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide-based therapeutics.
合成法
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide can be synthesized through a multistep process involving the reaction of 3-methoxybenzamide with 3,4-difluoronitrobenzene, followed by reduction and reductive amination. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide has been extensively studied in scientific research for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c1-25-12-4-2-3-10(7-12)16(24)19-9-15-20-21-22-23(15)11-5-6-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXICJBMUGTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。